N-[2-(DIMETHYLAMINO)ETHYL]-3-(4-FLUOROPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE
Description
N-[2-(DIMETHYLAMINO)ETHYL]-3-(4-FLUOROPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Properties
IUPAC Name |
N-[3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N',N'-dimethylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5/c1-12-10-16(19-8-9-22(2)3)23-17(21-12)15(11-20-23)13-4-6-14(18)7-5-13/h4-7,10-11,19H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSILDGJZVQHKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NCCN(C)C)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(DIMETHYLAMINO)ETHYL]-3-(4-FLUOROPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods often employ catalytic processes to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the fluorophenyl group. Common reagents include acids, bases, and solvents like ethanol or dimethyl sulfoxide. .
Scientific Research Applications
N-[2-(DIMETHYLAMINO)ETHYL]-3-(4-FLUOROPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases.
Industry: Utilized in the development of fluorescent probes and sensors .
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes and proteins. It targets molecular pathways involved in cell proliferation and apoptosis, making it a candidate for anticancer research. The exact mechanism involves binding to active sites of enzymes, thereby blocking their activity .
Comparison with Similar Compounds
- Pyrazolo[3,4-b]pyridines
- Indole derivatives
- Pyrimidine-based drugs like imatinib and dasatinib
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